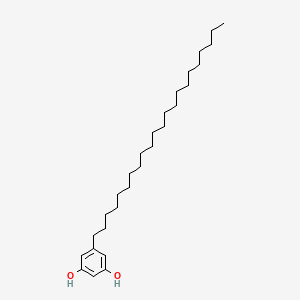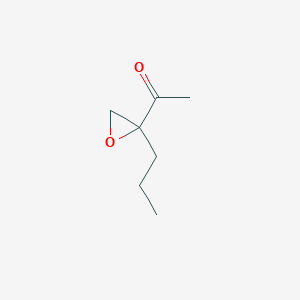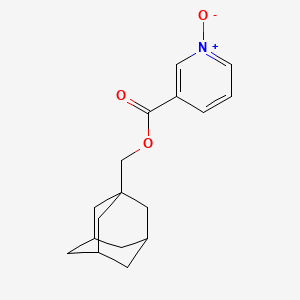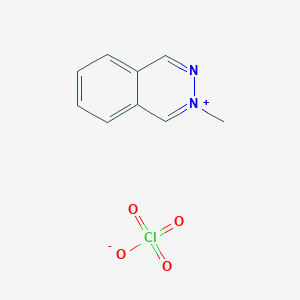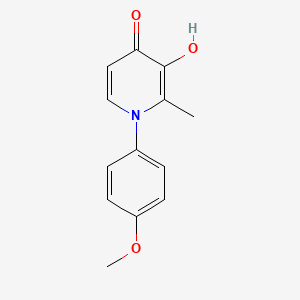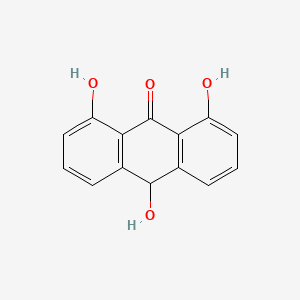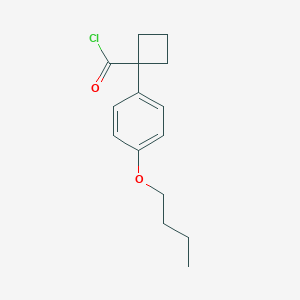
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C15H19ClO2. It is a derivative of cyclobutane, featuring a butoxyphenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride typically involves the reaction of 1-(4-butoxyphenyl)cyclobutanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-(4-butoxyphenyl)cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the butoxyphenyl group can lead to the formation of corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone), room temperature.
Major Products Formed
Amides, esters, and thioesters: from substitution reactions.
1-(4-Butoxyphenyl)cyclobutanol: from reduction reactions.
Phenolic derivatives: from oxidation reactions.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl chloride groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarbonyl chloride: A simpler analogue with a cyclobutane ring and a carbonyl chloride group.
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a chlorophenyl group instead of a butoxyphenyl group.
Uniqueness
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
63201-30-9 |
|---|---|
Formule moléculaire |
C15H19ClO2 |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO2/c1-2-3-11-18-13-7-5-12(6-8-13)15(14(16)17)9-4-10-15/h5-8H,2-4,9-11H2,1H3 |
Clé InChI |
TVBKUIBOLXSVMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2(CCC2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


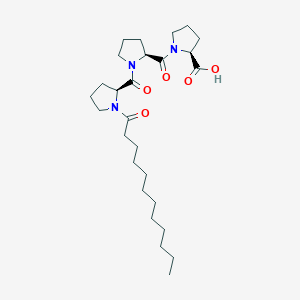
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
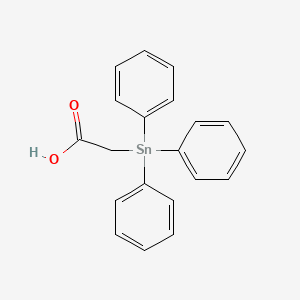
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
